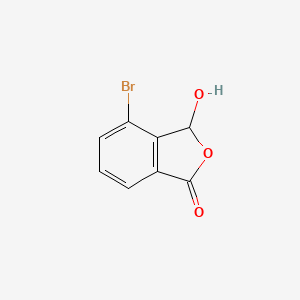

4-Bromo-3-hydroxyisobenzofuran-1(3H)-one

Description

4-Bromo-3-hydroxyisobenzofuran-1(3H)-one is a brominated isobenzofuranone derivative characterized by a hydroxyl group at position 3 and a bromine atom at position 4 of its bicyclic structure. Its molecular formula is C₈H₅BrO₃, with a molecular weight of 229.03 g/mol. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive hydroxyl and bromine substituents, which enable diverse functionalization pathways .

Key properties include:

- Hydrogen-bonding capacity: The hydroxyl group enhances solubility in polar solvents and facilitates interactions in biological systems.

- Electrophilic reactivity: The bromine atom allows for nucleophilic substitution reactions, making it a versatile intermediate.

Properties

Molecular Formula |

C8H5BrO3 |

|---|---|

Molecular Weight |

229.03 g/mol |

IUPAC Name |

4-bromo-3-hydroxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C8H5BrO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,8,11H |

InChI Key |

JMPZODOPLNNUIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(OC2=O)O)C(=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Positional Isomers: Bromine Substitution Effects

- 4-Bromo vs. 5-Bromo Isomers: The position of bromine significantly impacts reactivity. For example, this compound (Br at C4) exhibits greater electrophilicity at the C4 position compared to its C5-brominated isomer, which directs reactivity toward C5 in substitution reactions . This positional variance also affects biological activity; bromine at C4 may enhance binding to analgesic targets, as seen in related quinazolinone derivatives .

- Hydroxyl Group Influence: The hydroxyl group at C3 in this compound distinguishes it from non-hydroxylated analogs like 4-Bromo-2-benzofuran-1(3H)-one. This group increases hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO or ethanol) and enabling interactions with biological targets such as enzymes or receptors .

Functional Group Modifications

Methyl and Acetyl Substituents :

Adding a methyl group at C4 (as in 5-(2-Bromoacetyl)-4-methylisobenzofuran-1(3H)-one) introduces steric hindrance, slowing nucleophilic attacks but stabilizing intermediates in multi-step syntheses . The bromoacetyl group at C5 enhances cross-coupling reactivity, making it suitable for Suzuki-Miyaura reactions.Aromatic Extensions :

Compounds like 3-(Bromo(phenyl)methylene)isobenzofuran-1(3H)-one feature extended π-conjugation due to the phenyl group, which shifts UV-Vis absorption spectra and increases applications in optoelectronic materials .

Pharmacological Potential

For example:

- Methyl or phenyl groups at C2 in quinazolinones increase analgesic efficacy by 30–50% compared to unsubstituted derivatives .

- Hydroxyl groups enhance hydrogen bonding with biological targets, suggesting that this compound may outperform non-hydroxylated bromo analogs in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.